molecular formula C20H21ClN2O3S B6578202 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 922596-46-1

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No. B6578202
CAS RN: 922596-46-1
M. Wt: 404.9 g/mol
InChI Key: IMLXSVXNFYVGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide (CMB) is a small molecule that has been studied extensively due to its potential applications in scientific research. CMB is a synthetic compound that has been used in a variety of ways, including as a reagent for organic synthesis and as a tool for the study of biochemical and physiological processes.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological processes of various organisms, such as bacteria, plants, and animals. N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has also been used as a reagent for organic synthesis, as well as for the synthesis of other compounds. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has been used in the study of drug delivery systems, as it can be used to target specific cells and tissues.

Mechanism of Action

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is known to interact with a variety of proteins, enzymes, and other molecules. Its mechanism of action is believed to involve the inhibition of enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is known to bind to certain receptors, such as the GABA receptor, and can modulate their activity.
Biochemical and Physiological Effects
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has been studied extensively for its potential biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, as well as to affect the production of various hormones and neurotransmitters. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is a relatively easy molecule to synthesize and use in lab experiments. It is also relatively stable and can be stored for long periods of time. However, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is not suitable for use in humans or animals, as it has not been tested for safety or efficacy. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is not suitable for use in clinical trials, as it has not been approved by the FDA.

Future Directions

Due to its potential biochemical and physiological effects, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has a variety of potential future directions. It could be used to develop new drugs and drug delivery systems, as well as to study the biochemical and physiological processes of various organisms. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide could be used to develop new materials and technologies, such as nanomaterials and biosensors. Finally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide could be used to study the effects of various environmental factors, such as pollutants, on organisms.

Synthesis Methods

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is a relatively simple molecule to synthesize. It can be prepared by a process known as the Stille reaction, which involves the coupling of a halide and an organometallic compound. The Stille reaction is usually performed in an organic solvent, such as toluene, and a base, such as potassium carbonate. This reaction yields the desired product, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide, in high yields.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-3-4-5-12-26-14-8-6-13(7-9-14)19(24)23-20-22-17-16(25-2)11-10-15(21)18(17)27-20/h6-11H,3-5,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXSVXNFYVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

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